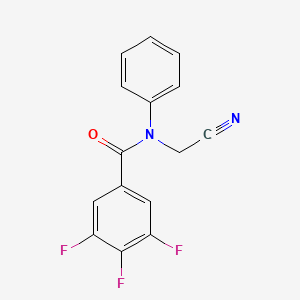

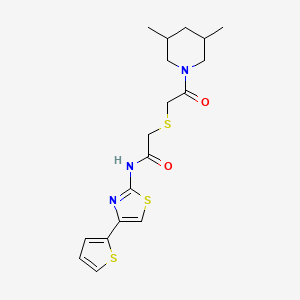

2-(Benzyloxycarbonylamino)indole-3-carboxylic acid

カタログ番号 B2831642

CAS番号:

2287340-16-1

分子量: 310.309

InChIキー: YADCPPQNYKXTNM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(Benzyloxycarbonylamino)indole-3-carboxylic acid” is a derivative of indole-3-carboxylic acid . Indole-3-carboxylic acid derivatives have been reported to have significant herbicidal activity . They are synthesized from tryptophan and have been found to play essential roles in plant life cycles .

Synthesis Analysis

The synthesis of indole-3-carboxylic acid derivatives involves the design and creation of novel compounds that act as antagonists to the auxin receptor protein TIR1 . The process involves the conversion of indole-3-acetonitrile into indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH), thereby releasing cyanide .Chemical Reactions Analysis

Indole-3-carboxylic acid derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The reaction involves the formation of the corresponding imine and its subsequent cyclization by the action of a base .科学的研究の応用

Synthesis and Chemical Properties

- The synthesis of various hydroxyindole-3-carboxylic acids, including derivatives of 2-(benzyloxycarbonylamino)indole-3-carboxylic acid, has been extensively studied due to their importance in biology and medicine. These acids are synthesized from corresponding benzyloxyindoles through a series of reactions involving Grignard reagents, ethyl chloroformate, and alkaline hydrolysis (Marchelli, Hutzinger, & Heacock, 1969).

Photostimulated Reactions

- Photostimulated C-O cyclization of anions from 2-indole carboxamides, including derivatives of this compound, has been found to proceed with good yields, offering a pathway for the synthesis of various benzoxazoles (Vaillard et al., 2012).

Lewis Acid-Mediated Carboxylation

- Lewis acid-mediated carboxylation using dialkylaluminum chlorides is applicable to 1-substituted indoles, including this compound derivatives, yielding various indole-3-carboxylic acids. This method provides an efficient way to synthesize these acids with good yields (Nemoto et al., 2009).

Reactivity and Stability

- The stability and reactivity of indole-2-carboxylic acid and its derivatives, including this compound, have been studied, emphasizing their stability toward acid and oxidation conditions while remaining reactive at the 3-position (Murakami, 1987).

Carboxylation under Basic Conditions

- Indole-3-carboxylic acids can be prepared directly from indoles, including this compound derivatives, through carboxylation with atmospheric pressure of carbon dioxide under basic conditions, offering a straightforward synthesis method (Yoo et al., 2012).

Novel Synthesis Methods

- Novel synthetic methods have been developed for biologically active indole derivatives, including those related to this compound, which are relevant in medicinal chemistry and drug development (Sharma, 2017).

特性

IUPAC Name |

2-(phenylmethoxycarbonylamino)-1H-indole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c20-16(21)14-12-8-4-5-9-13(12)18-15(14)19-17(22)23-10-11-6-2-1-3-7-11/h1-9,18H,10H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADCPPQNYKXTNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C3=CC=CC=C3N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

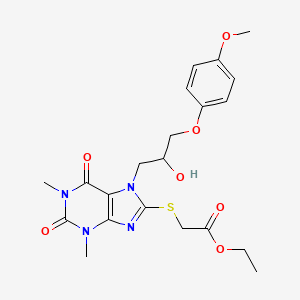

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-isopropylacetamide](/img/structure/B2831559.png)

![6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2831562.png)

![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2831569.png)

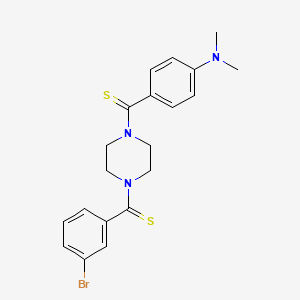

![2-(4-benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2831572.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide](/img/structure/B2831575.png)

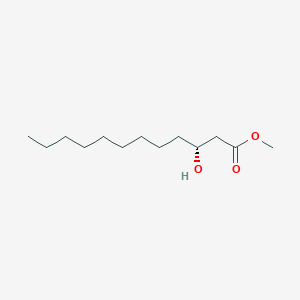

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide;hydrochloride](/img/structure/B2831580.png)

![Diethyl 5-(2-(benzo[d]thiazol-2-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2831581.png)